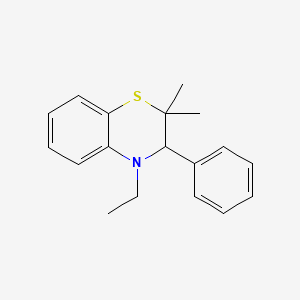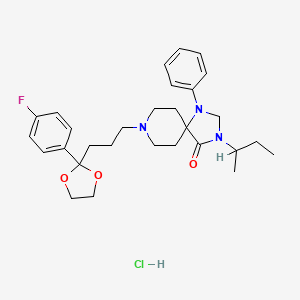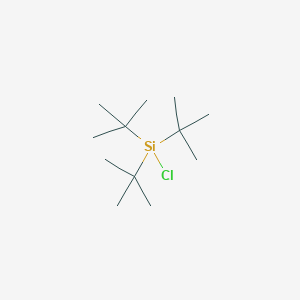
Tri-tert-butylchlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butylchlorosilane is an organosilicon compound with the chemical formula (C₄H₉)₃SiCl. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Tri-tert-butylchlorosilane can be synthesized through the reaction of tert-butyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:
3(C4H9)Cl+SiCl4→(C4H9)3SiCl+3HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any impurities.
化学反応の分析
Types of Reactions
Tri-tert-butylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylsilanol and hydrochloric acid.
Reduction: It can be reduced to form tri-tert-butylsilane.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed
Substitution: Products include various organosilicon compounds depending on the nucleophile used.
Hydrolysis: The major products are tert-butylsilanol and hydrochloric acid.
Reduction: The major product is tri-tert-butylsilane.
科学的研究の応用
Tri-tert-butylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosilicon compounds and as a protecting group for alcohols and amines.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: It is used in the development of silicon-based drugs and drug delivery systems.
Industry: It is used in the production of silicone polymers and resins.
作用機序
The mechanism of action of tri-tert-butylchlorosilane involves the formation of a reactive intermediate that can undergo various chemical transformations. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Di-tert-butylchlorosilane: Similar in structure but with two tert-butyl groups instead of three.
Triethylchlorosilane: Similar in reactivity but with ethyl groups instead of tert-butyl groups.
Trimethylchlorosilane: Similar in reactivity but with methyl groups instead of tert-butyl groups.
Uniqueness
Tri-tert-butylchlorosilane is unique due to its high steric hindrance provided by the three bulky tert-butyl groups. This steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
56348-24-4 |
|---|---|
分子式 |
C12H27ClSi |
分子量 |
234.88 g/mol |
IUPAC名 |
tritert-butyl(chloro)silane |
InChI |
InChI=1S/C12H27ClSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
InChIキー |
DJECDCLXTNZYDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


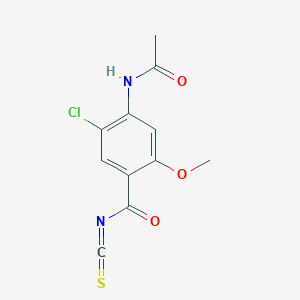
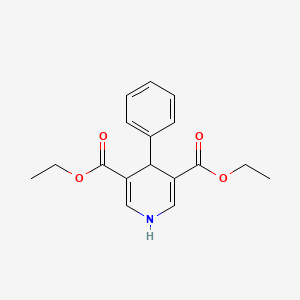
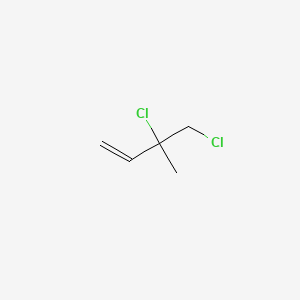
![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
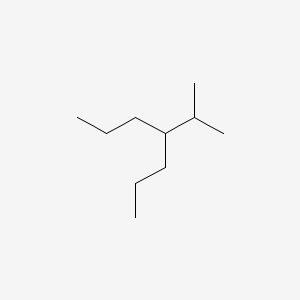
methanethione](/img/structure/B14638296.png)
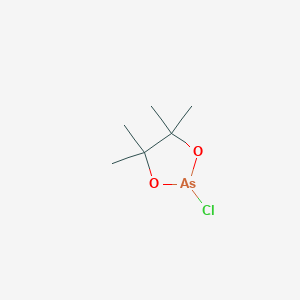


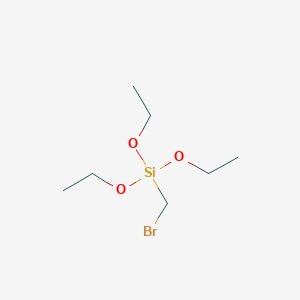
![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
